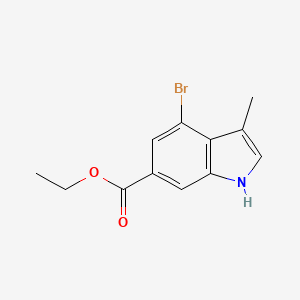

ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate

Description

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate is a brominated indole derivative with a methyl substituent at position 3 and an ethyl ester group at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceutical synthesis, agrochemical development, and materials science due to their structural versatility and biological activity. The bromine atom at position 4 enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group offers functional flexibility for further derivatization .

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)8-4-9(13)11-7(2)6-14-10(11)5-8/h4-6,14H,3H2,1-2H3 |

InChI Key |

LUPVTVHIZMCYCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN2)C)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis is a cornerstone for indole ring formation. For ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate, this route requires:

- Starting materials : 3-bromo-4-methylphenylhydrazine and ethyl oxaloacetate.

- Mechanism : Cyclization under acidic conditions (e.g., ZnCl₂ in ethylene glycol at 160–170°C under nitrogen) to form the indole core.

- Challenges : Regioselectivity must be controlled to position the methyl group at C3 and bromine at C4. Ethyl oxaloacetate introduces the ester moiety at C6 during cyclization.

Example Protocol:

Directed Functionalization of Preformed Indoles

A stepwise approach functionalizes a preassembled indole core:

- Base indole synthesis : 3-Methylindole prepared via Madelung cyclization.

- Bromination : Electrophilic bromination at C4 using N-bromosuccinimide (NBS) in DMF at 0°C.

- Carboxylation :

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 2 h | 72 | 95.1 |

| Carboxylation/Esterif. | LDA, CO₂; EtOH/H₂SO₄ | 65 | 97.8 |

Alternative Pathways

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the ester group post-indole formation:

- Intermediate : 4-Bromo-3-methylindole-6-boronic ester.

- Coupling partner : Ethyl chloroformate under Pd(PPh₃)₄ catalysis.

Limitations:

Critical Analysis of Methodologies

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Fischer Indole | Single-step ring formation | Regioselectivity challenges | High |

| Directed Functionalization | Precise substituent control | Multi-step, low overall yield | Moderate |

| Cross-Coupling | Modularity | Requires sensitive intermediates | Low |

Optimization and Troubleshooting

- Regioselectivity in Fischer Synthesis : Use sterically bulky acids (e.g., p-toluenesulfonic acid) to direct cyclization.

- Ester Group Stability : Avoid strong bases during carboxylation to prevent hydrolysis.

- Purification : Silica gel chromatography (hexane/EtOAc 5:1) resolves regioisomers.

Chemical Reactions Analysis

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- Methyl 6-Bromo-3-Methyl-1H-Indole-4-Carboxylate (CAS 1583272-35-8): Structural Differences: The ester group (methyl instead of ethyl) is at position 4, and bromine is at position 5. Molecular Weight: 268.11 g/mol vs. 282.14 g/mol for the ethyl ester analog.

Ethyl 5-Bromo-3-(2-Azidoethyl)-1H-Indole-6-Carboxylate (Synthesized in ) :

Halogen-Substituted Indole Carboxylates

Ethyl 6-Bromo-2-Formyl-5-Hydroxy-1-Methyl-1H-Indole-3-Carboxylate (CAS 1704066-44-3) :

Methyl 4-Bromo-1H-Indazole-6-Carboxylate (CAS 885518-47-8) :

Physicochemical Properties and Stability

Key Observations :

- The ethyl ester in the target compound improves solubility in polar aprotic solvents compared to methyl esters.

- Bromine at position 4 (target) vs. position 6 (methyl analog) significantly affects π-stacking interactions in crystal lattices, as seen in hydrogen-bonding patterns ().

Biological Activity

Ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester functional group at the carboxylic acid position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various indole derivatives, it was found that compounds with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several tested compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and Bacillus mycoides .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 | |

| C. albicans | 0.039 |

Antiviral Activity

Indole derivatives, including this compound, have been studied for their antiviral properties, particularly against HIV. Modifications at specific positions of the indole core have shown enhanced activity against HIV integrase, with some derivatives exhibiting IC50 values as low as 0.13 μM . This suggests that structural optimization can significantly improve antiviral efficacy.

The biological activity of this compound is believed to be mediated through interactions with various molecular targets such as enzymes and receptors. For example, its ability to inhibit viral replication may involve interference with viral enzymes essential for replication . Additionally, the compound's structural features may facilitate π-π stacking interactions with nucleic acids, enhancing its inhibitory effects on viral integrase .

Case Study: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Pseudomonas aeruginosa | 20 |

Case Study: Antiviral Properties

In a study assessing the antiviral potential of various indole derivatives, this compound was shown to inhibit HIV integrase activity effectively. The compound's modifications resulted in improved binding affinity, leading to enhanced inhibition of viral replication.

Q & A

Q. What are the standard synthetic routes and optimization strategies for ethyl 4-bromo-3-methyl-1H-indole-6-carboxylate?

- Methodological Answer : The synthesis typically involves bromination and esterification steps. For example, bromination of a pre-functionalized indole core (e.g., at the 4-position) using brominating agents like NBS (N-bromosuccinimide) in DMF or DCM, followed by esterification with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) . Optimization includes adjusting reaction parameters:

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity.

Table 1 (adapted from evidence):

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS, DMF | 0°C, 2 h | 65–75 |

| Esterification | Ethyl chloroformate, Et₃N | RT, 12 h | 80–85 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C4, methyl at C3) via coupling patterns and chemical shifts. For example, the C4 bromine induces deshielding in adjacent protons .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxylate derivatives) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 312.02 for C₁₂H₁₁BrNO₂) .

Advanced Research Questions

Q. How do substituents (bromine, methyl, ester) influence regioselectivity in further functionalization?

- Methodological Answer :

- Bromine (C4) : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the electron-rich C5/C7 positions. Nucleophilic attacks (e.g., Suzuki coupling) occur preferentially at C6 due to steric and electronic effects .

- Methyl (C3) : Steric hindrance at C3 limits substitutions here, favoring reactions at C2 or C6. Computational studies (DFT) can predict activation energies for competing pathways .

- Ester (C6) : The carboxylate group enables hydrolysis to carboxylic acid for bioconjugation or metal coordination studies .

Q. What computational approaches predict reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for substitution reactions (e.g., bromine displacement) to identify kinetic vs. thermodynamic control .

- Molecular Docking : Screens potential binding to biological targets (e.g., kinases or GPCRs) by analyzing steric and electronic complementarity. For instance, the indole core may mimic tryptophan residues in protein active sites .

- MD Simulations : Assess stability in solvent environments (e.g., aqueous vs. lipid membranes) to guide formulation for in vitro assays .

Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?

- Methodological Answer :

- Systematic Replication : Control variables like solvent purity, catalyst batch, and reaction scale. For example, LiAlH₄ reductions may vary in yield due to moisture sensitivity .

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase assays) using statistical tools (ANOVA) to identify outliers or confounding factors .

- Advanced Characterization : Use LC-MS or HPLC to quantify byproducts and validate purity thresholds (>95% for biological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.